molecular formula C18H20IN3O B2483838 N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 329779-34-2

N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2483838
CAS No.: 329779-34-2
M. Wt: 421.282
InChI Key: IEXIYZJTXPOXOK-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is an organic compound that features a piperazine ring substituted with a phenyl group and an acetamide group attached to an iodophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,4-dichlorobutane, under basic conditions.

    Phenyl Substitution: The piperazine intermediate is then reacted with bromobenzene in the presence of a palladium catalyst to introduce the phenyl group.

    Acetamide Formation: The phenyl-substituted piperazine is then reacted with chloroacetyl chloride to form the acetamide group.

    Iodination: Finally, the compound is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodophenyl moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other groups, such as fluorine, chlorine, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide, potassium fluoride, or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Biological Studies: It is used as a probe to study receptor binding and signal transduction pathways in biological systems.

    Chemical Biology: The compound serves as a tool for investigating the structure-activity relationships of piperazine derivatives.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Uniqueness

N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets. Additionally, the iodine atom can be readily substituted, allowing for the synthesis of a wide range of derivatives with varying properties.

Properties

IUPAC Name

N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20IN3O/c19-15-6-8-16(9-7-15)20-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXIYZJTXPOXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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